Cas no 106874-91-3 (5-Bromo-2-methylamino-benzonitrile)

5-Bromo-2-methylamino-benzonitrile is a brominated aromatic compound featuring a nitrile group and a methylamino substituent. Its molecular structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the nitrile group enhances versatility in heterocycle formation. The methylamino moiety contributes to its potential as a building block for bioactive molecules. This compound is characterized by high purity and stability, ensuring consistent performance in synthetic workflows. Its well-defined reactivity profile makes it suitable for research and industrial-scale applications requiring precise molecular modifications.
5-Bromo-2-methylamino-benzonitrile structure
106874-91-3 structure
Product Name:5-Bromo-2-methylamino-benzonitrile
CAS No:106874-91-3
MF:C8H7BrN2
MW:211.058580636978
CID:3581248
PubChem ID:20754773
Update Time:2025-05-25

5-Bromo-2-methylamino-benzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 5-bromo-2-(methylamino)-
    • 5-BroMo-2-MethylaMino-benzonitrile
    • SB76981
    • BS-26188
    • GEA87491
    • SCHEMBL13174924
    • EN300-1723215
    • G10117
    • 106874-91-3
    • 5-Bromo-2-(methylamino)benzonitrile
    • 5-Bromo-2-methylamino-benzonitrile
    • Inchi: 1S/C8H7BrN2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3
    • InChI Key: SNCBXJLGIWYANH-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC(Br)=CC=C1NC

Computed Properties

  • Exact Mass: 209.97926Da
  • Monoisotopic Mass: 209.97926Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 35.8Ų

5-Bromo-2-methylamino-benzonitrile Pricemore >>

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Additional information on 5-Bromo-2-methylamino-benzonitrile

Comprehensive Analysis of 5-Bromo-2-methylamino-benzonitrile (CAS No. 106874-91-3): Properties, Applications, and Industry Insights

5-Bromo-2-methylamino-benzonitrile (CAS No. 106874-91-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This brominated benzonitrile derivative features a methylamino substituent at the 2-position, making it a valuable intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential as a building block for drug discovery, especially in developing kinase inhibitors and CNS-targeting compounds.

The compound's molecular formula C8H7BrN2 and molecular weight 211.06 g/mol make it suitable for precise synthetic applications. Its nitrile functional group offers excellent reactivity for further chemical transformations, while the bromo substituent serves as a handle for cross-coupling reactions. Recent publications highlight its utility in palladium-catalyzed reactions, a hot topic in green chemistry discussions. The compound's moderate lipophilicity (predicted LogP ~2.1) makes it particularly interesting for medicinal chemistry applications where blood-brain barrier penetration is desired.

In the context of current AI-driven drug discovery trends, 5-Bromo-2-methylamino-benzonitrile has emerged as a frequent subject in machine learning models predicting novel bioactive scaffolds. Computational chemists value its balanced properties when training algorithms for molecular property prediction. The compound's crystallographic data (available in CSD databases) serves as valuable input for 3D molecular modeling studies, addressing the growing demand for reliable structural data in virtual screening workflows.

From a synthetic chemistry perspective, the compound's regioselective reactivity makes it particularly valuable for constructing heterocyclic systems. Recent patents demonstrate its use in preparing quinazoline derivatives with potential therapeutic applications. The methylamino group offers opportunities for further derivatization through reductive amination or acylation, while the nitrile functionality can be converted to tetrazoles or carboxylic acids – transformations highly relevant to current bioisostere development research.

Quality control of 5-Bromo-2-methylamino-benzonitrile typically involves HPLC purity analysis (generally >98%) and spectroscopic characterization (1H NMR, 13C NMR, and MS). The compound's melting point range (typically 145-148°C) serves as an important quality indicator. Storage recommendations generally suggest protection from light at room temperature, addressing common stability concerns with bromoaromatic compounds. These specifications align with current Good Manufacturing Practice (cGMP) standards for pharmaceutical intermediates.

Environmental and safety considerations for CAS 106874-91-3 follow standard protocols for laboratory chemicals. While not classified as highly hazardous, proper handling with personal protective equipment (PPE) is recommended, reflecting modern laboratory safety culture trends. The compound's biodegradability profile has become a recent research focus, responding to growing industry emphasis on green chemistry metrics and sustainable synthetic approaches.

The commercial availability of 5-Bromo-2-methylamino-benzonitrile from multiple specialty chemical suppliers has increased in recent years, reflecting growing demand. Pricing trends show stability in the fine chemicals market, with typical quantities ranging from gram to kilogram scale. Current supply chain optimization in the pharmaceutical ingredients sector has improved accessibility to this niche compound, addressing previous procurement challenges noted in scientific forums.

Future research directions for this compound likely include exploration of its photophysical properties for materials science applications and further investigation of its biological activity profiles. The compound's structural features make it a candidate for development of fluorescent probes or molecular sensors, areas experiencing rapid growth. Additionally, its potential in catalysis research as a ligand precursor remains underexplored, representing an opportunity for innovative applications.

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